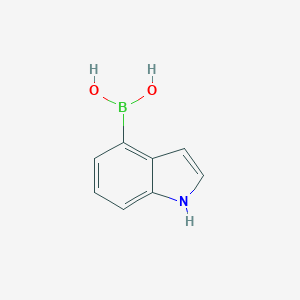
Indole-4-boronic acid
Overview
Description
Aescin, also known as escin, is a mixture of saponins with anti-inflammatory, vasoconstrictor, and vasoprotective effects. It is primarily extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). The main active component of aescin is β-aescin, although the mixture also contains various other components including α-aescin, protoescigenin, barringtogenol, cryptoescin, and benzopyrones .
Mechanism of Action
Target of Action
Indole-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of this compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
This compound plays a pivotal role in various cycloaddition processes, leading to the creation of a wide array of potentially bioactive compounds . These cycloaddition reactions are completely atom-economical and are considered green reactions . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the construction of complex and diverse heterocyclic structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign . Furthermore, the stability of this compound allows it to be readily prepared and generally environmentally friendly .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, including Indole-4-boronic acid, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, it is known that the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that pinacol boronic esters, a class of compounds to which this compound belongs, are stable and easy to purify .
Metabolic Pathways
Boronic acids are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aescin is typically extracted from the seeds of the horse chestnut tree using a water-alcohol mixture. The seeds are peeled, pulverized, and dried. The dried seeds are then powdered and extracted with a mixture of ethanol and water. The crude aescin is precipitated, purified, and crystallized through various steps involving heating, cooling, and filtration .
Industrial Production Methods: The industrial production of aescin involves large-scale extraction and purification processes. The seeds are processed in bulk, and the extraction is carried out using industrial-grade solvents and equipment. The crude extract is then subjected to multiple purification steps, including potentiometric assays, high-performance liquid chromatography, and mass spectrometry, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aescin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving aescin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of aescin include various derivatives with enhanced anti-inflammatory, anti-edematous, and venotonic properties. These derivatives are often used in pharmaceutical formulations for treating conditions like chronic venous insufficiency and inflammation .
Scientific Research Applications
Aescin has garnered considerable attention in the medical and scientific communities for its various therapeutic applications. It is primarily used in the treatment of chronic venous insufficiency and related conditions. Aescin also has anti-inflammatory properties and is used to reduce edema and improve venous tone. Research institutions worldwide continue to investigate its efficacy and safety, with numerous studies and clinical trials corroborating its benefits .
In addition to its medical applications, aescin is used in pharmacological and cosmetic applications due to its strong surface activity. It is also being explored for its potential anti-cancer properties and its use in drug delivery systems .
Properties
IUPAC Name |
1H-indol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUQEVUEBCLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376786 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220465-43-0 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

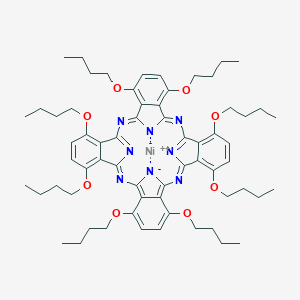
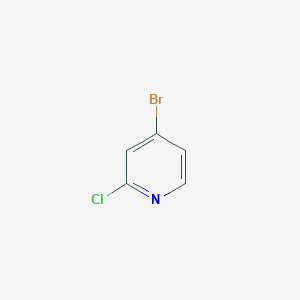
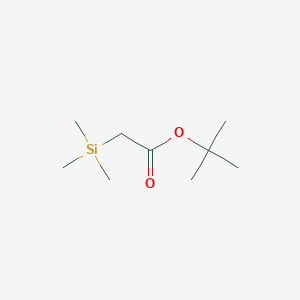
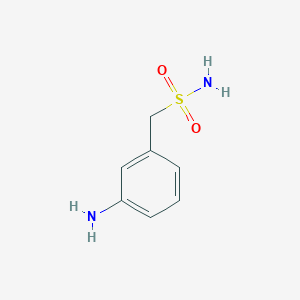
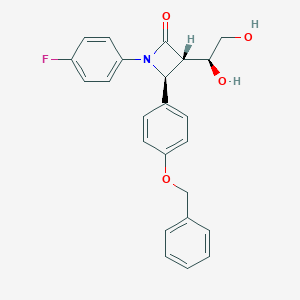
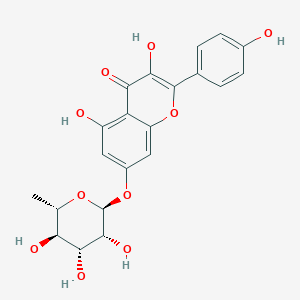
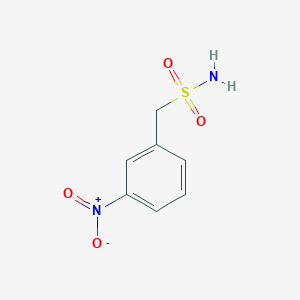
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
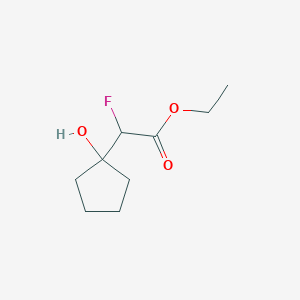
![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
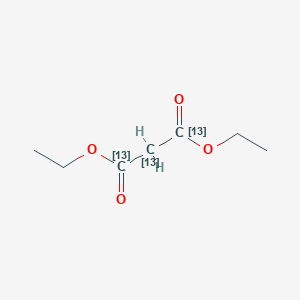

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)

